Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a piperidine ring substituted with a 4-bromophenyl group and a 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole moiety. The hydroxyl group on the thiazolo-triazole core may participate in hydrogen bonding, influencing solubility and intermolecular interactions in crystalline or biological environments . The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which could modulate electronic properties and binding interactions compared to analogs with smaller halogens (e.g., fluorine) or alternative substituents .
Properties
IUPAC Name |
ethyl 1-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-5-7-15(22)8-6-13)25-11-9-14(10-12-25)20(28)29-4-2/h5-8,14,17,27H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKASAMZXXNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits a range of biological activities. This compound belongs to the class of thiazole and triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 452.39 g/mol. The presence of bromine, nitrogen heterocycles, and hydroxyl groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Antitumor Activity
Triazole derivatives are also recognized for their antitumor properties. In vitro studies assessed the cytotoxic effects of related compounds against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One derivative showed an IC50 value of 6.2 µM against HCT-116 cells, indicating potent antitumor activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds have been documented in several studies. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been observed in vitro, suggesting that these compounds may serve as potential therapeutic agents for inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
- Receptor Modulation : Some compounds may act as antagonists or agonists at specific receptors involved in inflammation or tumor growth.
- DNA Interaction : Certain triazoles can intercalate into DNA, disrupting replication in cancer cells.
Case Study 1: Antibacterial Evaluation
A study conducted on a series of bromophenyl-substituted triazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Properties
In a comparative study involving various triazole derivatives, this compound was found to be particularly effective against the MCF-7 cell line with an IC50 value significantly lower than that of conventional chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate has been evaluated for its effectiveness against various pathogens. A study highlighted the compound's ability to inhibit bacterial growth, suggesting its potential as an antimicrobial agent in clinical settings.
2. Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. A study involving molecular docking simulations indicated that it could effectively bind to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This binding suggests that it may inhibit the production of pro-inflammatory mediators, offering therapeutic potential for inflammatory diseases.
3. Anticancer Properties
Research into the anticancer effects of triazole derivatives has revealed their ability to induce apoptosis in cancer cells. This compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that this compound can disrupt cancer cell proliferation and promote cell death.
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been subjected to enzyme inhibition studies to understand its mechanism of action better. It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
2. Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of the compound with various biological targets. These studies help elucidate the interactions at the molecular level and provide insights into optimizing the compound for enhanced efficacy.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole derivatives, including this compound). The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on anti-inflammatory mechanisms, the compound was tested against COX enzymes using in vitro assays. The results indicated a strong inhibitory effect on COX-1 activity while showing selectivity over COX-2, suggesting its potential use in treating conditions like arthritis without the common side effects associated with non-selective COX inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with several derivatives, differing primarily in substituents and heterocyclic cores. Below is a comparative analysis based on available evidence:
Analysis of Structural and Functional Differences
Core Heterocycle: The piperidine ring in the target compound (6-membered, one nitrogen) contrasts with the piperazine ring (6-membered, two nitrogens) in Analog 1 .
Analog 2’s 4-(methylthio)phenyl group introduces sulfur-mediated hydrophobic interactions, which may enhance membrane permeability compared to halogens .
Functional Groups :
- Both the target compound and Analog 1 retain the ethyl carboxylate ester, a common prodrug strategy to improve bioavailability. However, Analog 2’s bromoethyl side chain may increase reactivity (e.g., susceptibility to nucleophilic substitution) .
- The hydroxyl group on the thiazolo-triazole in the target compound and Analog 1 enables hydrogen bonding, critical for crystal packing (as analyzed via ORTEP ) and target binding.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions:
Core Formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions to form the thiazolo-triazole core .
Substitution : Introduction of the 4-bromophenyl group via nucleophilic aromatic substitution or coupling reactions .
Piperidine Integration : Alkylation or Mannich-type reactions to incorporate the piperidine-4-carboxylate moiety .
- Critical Parameters : Temperature control (e.g., 50°C for azide reactions ), solvent selection (DMF for polar intermediates ), and catalysts (e.g., bases like K₂CO₃ for deprotonation ).
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., ethyl ester protons at δ ~4.2 ppm ) and aromatic/heterocyclic carbons . IR confirms hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (e.g., HRMS-EI) validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves atomic arrangement, particularly for stereochemical centers .
Q. What functional groups in the compound contribute to its biological activity?
- Methodological Answer :
- Thiazolo-triazole Core : Imparts rigidity and π-π stacking potential for target binding .
- 4-Bromophenyl Group : Enhances lipophilicity and halogen bonding with biological targets .
- Hydroxyl Group : Facilitates hydrogen bonding with enzymes/receptors .
- Ethyl Ester : Improves membrane permeability via lipophilic interactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer :
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings to enhance aryl group incorporation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve intermediate solubility , while methanol/water mixtures aid crystallization .
- Step-wise Monitoring : TLC/HPLC tracks reaction progress to minimize byproducts .
- Purification : Flash chromatography with gradients (e.g., cyclohexane/ethyl acetate) isolates high-purity fractions .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Reproducibility : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ in cancer cell lines ).
- Structural Analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine ) to identify SAR trends.
- Target Profiling : Use computational docking to predict off-target interactions (e.g., kinase vs. protease inhibition ).
Q. What computational approaches are effective for predicting biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina screens against protein databases (e.g., PDB) to prioritize targets like PI3K or EGFR .
- QSAR Modeling : Correlates substituent electronegativity (e.g., bromine) with activity metrics .
- MD Simulations : Assess binding stability (e.g., 100-ns trajectories to validate target residence time ).
Q. How to address discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolic Stability : Test liver microsome assays to identify degradation pathways (e.g., ester hydrolysis ).
- Formulation Optimization : Use liposomal carriers or PEGylation to enhance bioavailability .
- PK/PD Studies : Monitor plasma concentrations and tissue distribution in rodent models .
Q. What strategies are recommended for designing derivatives with improved potency?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl ester with a methylamide to enhance metabolic stability .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate target affinity .
- Hybridization : Fuse with pyrimidine or quinoline scaffolds to exploit synergistic pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
